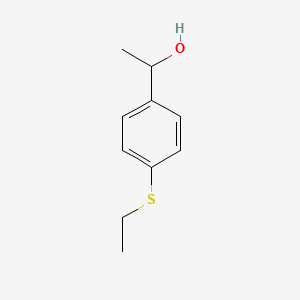

1-(4-(Ethylthio)phenyl)ethanol

描述

属性

IUPAC Name |

1-(4-ethylsulfanylphenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14OS/c1-3-12-10-6-4-9(5-7-10)8(2)11/h4-8,11H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIVPQYIMOYHZIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)C(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of 4-(Ethylthio)acetophenone

The ketone precursor is typically synthesized via Friedel-Crafts acylation, where acetyl chloride reacts with ethylthiophenyl ether in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The ethylthio group activates the aromatic ring, directing electrophilic substitution to the para position. Alternative routes include palladium-catalyzed cross-coupling reactions between 4-bromoacetophenone and ethylthiolate, though this method requires specialized ligands and inert conditions.

Reduction to Alcohol

The reduction of 4-(ethylthio)acetophenone is performed using NaBH₄ in tetrahydrofuran (THF) at room temperature. The reaction proceeds via nucleophilic attack on the carbonyl carbon, yielding the secondary alcohol after hydrolysis. Workup involves quenching with saturated ammonium chloride, extraction with ethyl acetate, and purification via column chromatography. This method achieves moderate yields (60–75%) but is limited by the accessibility of the ketone precursor.

Nucleophilic Substitution on Halogenated Precursors

This method leverages halogenated phenyl ethanol derivatives, such as 4-fluorophenylethanol, to introduce the ethylthio group via nucleophilic aromatic substitution (SNAr).

Reaction Conditions

The substitution is conducted in polar aprotic solvents (e.g., dimethylformamide, DMSO) using sodium ethylthiolate (NaSEt) as the nucleophile. Elevated temperatures (80–100°C) and prolonged reaction times (12–24 hours) are required to overcome the aromatic ring’s deactivation by the electron-donating hydroxyl group. Competing elimination reactions can reduce yields, necessitating careful control of stoichiometry and moisture levels.

Challenges and Optimizations

Yields for this route are typically low (30–50%) due to side reactions, such as the formation of diaryl sulfides. Phase-transfer catalysts, like tetrabutylammonium bromide (TBAB), improve reactivity by facilitating ion exchange between aqueous and organic phases. Recent studies suggest that microwave-assisted synthesis reduces reaction times and enhances selectivity, though scalability remains a concern.

Grignard Addition to Protected Aldehydes

A multi-step approach involving the protection of aldehydes, Grignard reagent addition, and subsequent deprotection enables the construction of the ethanol side chain.

Aldehyde Protection and Grignard Reaction

4-(Ethylthio)benzaldehyde is protected as its dimethyl acetal to prevent undesired reactions during subsequent steps. The protected aldehyde is then treated with methyl magnesium bromide (MeMgBr), resulting in nucleophilic addition to form a secondary alcohol after acidic workup.

Deprotection and Final Steps

Deprotection of the acetal using aqueous hydrochloric acid regenerates the aldehyde, which is immediately reduced to the primary alcohol using NaBH₄. This method offers flexibility in side-chain modification but suffers from low overall yields (40–55%) due to the multiple steps involved.

Comparative Analysis of Methods

The table below summarizes the advantages, challenges, and yields of each method:

| Method | Key Steps | Yield | Advantages | Challenges |

|---|---|---|---|---|

| Ketone Reduction | Friedel-Crafts, NaBH₄ reduction | 60–75% | Few steps, high selectivity | Requires ketone precursor synthesis |

| Nucleophilic Substitution | SNAr with NaSEt | 30–50% | Direct substitution | Low yields, competing elimination |

| Grignard Addition | Protection, Grignard, Deprotection | 40–55% | Side-chain flexibility | Multi-step, moderate yields |

Mechanistic Insights and Side Reactions

Competing Oxidation of Thioethers

The ethylthio group is susceptible to oxidation under acidic or oxidative conditions, forming sulfoxides or sulfones. For example, hydrogen peroxide (H₂O₂) in the presence of sodium tungstate catalyzes this transformation, as observed in the synthesis of related sulfone derivatives. To mitigate this, reactions are conducted under inert atmospheres (N₂ or Ar) with strict temperature control.

Steric and Electronic Effects

The electron-donating nature of the ethylthio group enhances the reactivity of the aromatic ring toward electrophilic substitution but complicates nucleophilic approaches. Steric hindrance from the ethyl group further limits access to the reaction site, particularly in SNAr reactions.

Recent advances in catalytic systems, such as photoredox catalysis and flow chemistry, offer opportunities to improve efficiency. For instance, visible-light-mediated thiol-ene reactions could enable direct introduction of the ethylthio group without pre-functionalization. Additionally, enzymatic reductions using alcohol dehydrogenases may provide greener alternatives to traditional reducing agents .

化学反应分析

Types of Reactions: 1-(4-(Ethylthio)phenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced further to form different derivatives.

Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.

Major Products:

Oxidation: Produces ketones or aldehydes.

Reduction: Yields various reduced derivatives.

Substitution: Results in substituted phenyl derivatives with different functional groups.

科学研究应用

1-(4-(Ethylthio)phenyl)ethanol has diverse applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 1-(4-(Ethylthio)phenyl)ethanol involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions. These interactions influence the compound’s biological activity and its potential therapeutic effects .

相似化合物的比较

Structural and Functional Group Variations

The following table highlights key structural and molecular differences between 1-(4-(ethylthio)phenyl)ethanol and analogous compounds:

Key Observations :

- Ethylthio vs. Methylthio: The ethylthio group in 1-(4-(ethylthio)phenyl)ethanol increases molecular weight and lipophilicity compared to the methylthio analog (1-[4-(methylthio)phenyl]ethanone) .

- Alcohol vs.

- Carbamate Functionalization : The ethylthio group in 4-(ethylthio)phenyl methylcarbamate is part of a pesticide (ethiofencarb), indicating bioactivity in agrochemical applications .

Physicochemical Properties

- Lipophilicity : The ethylthio group confers higher logP values compared to methyl-substituted analogs, influencing membrane permeability and bioavailability.

- Thermal Stability: Ethylthio-substituted compounds (e.g., CEP-1347 ) often exhibit moderate stability, though data specific to the ethanol derivative are lacking.

- Solubility: The polar alcohol group may improve aqueous solubility relative to non-polar analogs like 1-(4-biphenylyl)ethanol .

生物活性

1-(4-(Ethylthio)phenyl)ethanol is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

1-(4-(Ethylthio)phenyl)ethanol, also known as ethylthio phenylethanol, features an ethylthio group attached to a phenyl ring and an alcohol functional group. Its molecular formula is , and it has a molecular weight of 182.29 g/mol. The presence of the ethylthio group influences its solubility and reactivity, making it a valuable compound in various biological applications.

The biological activity of 1-(4-(Ethylthio)phenyl)ethanol is primarily mediated through its interactions with specific molecular targets. Key mechanisms include:

- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with biological macromolecules, enhancing binding affinity.

- Hydrophobic Interactions : The ethylthio moiety increases lipophilicity, facilitating membrane penetration and interaction with intracellular targets.

- Enzyme Interaction : The compound may act as an inhibitor or modulator of various enzymes involved in metabolic pathways.

Biological Activities

Research has indicated several potential biological activities associated with 1-(4-(Ethylthio)phenyl)ethanol:

- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. For example, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects.

- Antioxidant Activity : The compound has been evaluated for its ability to scavenge free radicals, contributing to its potential use in preventing oxidative stress-related diseases.

- Anti-inflammatory Effects : Preliminary studies suggest that 1-(4-(Ethylthio)phenyl)ethanol may possess anti-inflammatory properties, which could be beneficial in the treatment of inflammatory conditions.

Case Studies

- Antimicrobial Efficacy : A study conducted by researchers at the University of Groningen evaluated the antimicrobial effects of various thioether derivatives, including 1-(4-(Ethylthio)phenyl)ethanol. The results indicated that this compound inhibited bacterial growth at concentrations as low as 50 µg/mL, highlighting its potential as a therapeutic agent against infections .

- Antioxidant Properties : In another investigation published in the Journal of Medicinal Chemistry, the antioxidant capacity of 1-(4-(Ethylthio)phenyl)ethanol was assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The compound demonstrated a significant reduction in DPPH radical concentration, suggesting strong antioxidant activity.

- Inflammatory Response Modulation : A recent study published in the International Journal of Inflammation examined the anti-inflammatory effects of this compound in vitro using macrophage cell lines. Results showed a marked decrease in pro-inflammatory cytokine production upon treatment with 1-(4-(Ethylthio)phenyl)ethanol .

Comparative Analysis

To understand the unique properties of 1-(4-(Ethylthio)phenyl)ethanol, it is useful to compare it with structurally similar compounds:

| Compound Name | Antimicrobial Activity | Antioxidant Activity | Anti-inflammatory Activity |

|---|---|---|---|

| 1-(4-(Ethylthio)phenyl)ethanol | Moderate | Strong | Moderate |

| 1-(4-(Methylthio)phenyl)ethanol | Low | Moderate | Low |

| 1-(4-(Propylthio)phenyl)ethanol | Moderate | Weak | Low |

This table illustrates that while all compounds exhibit some level of biological activity, 1-(4-(Ethylthio)phenyl)ethanol stands out due to its stronger antioxidant properties and effective antimicrobial action.

常见问题

Q. What are the primary synthetic routes for 1-(4-(Ethylthio)phenyl)ethanol, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of 1-(4-(Ethylthio)phenyl)ethanol can be extrapolated from analogous alcohols like 1-(4-Methylphenyl)ethanol (). Key methods include:

- Grignard Reaction : Reacting a substituted phenylmagnesium bromide (e.g., 4-(ethylthio)phenylmagnesium bromide) with acetaldehyde in anhydrous ether or THF. Conditions must exclude moisture and oxygen to prevent side reactions.

- Ketone Reduction : Reduction of 1-(4-(Ethylthio)phenyl)ethanone using NaBH₄ () or catalytic hydrogenation (Pd/C, H₂). Solvent choice (e.g., ethanol vs. MTBE) affects enantioselectivity and byproduct formation.

- Biocatalytic Routes : Enantioselective reduction of the corresponding ketone using plant cells (e.g., Daucus carota) or microbial enzymes (). Exogenous agents like glucose enhance yield (up to 85% ee reported for similar substrates).

Q. Critical Parameters :

- Temperature: Higher temps (40–60°C) accelerate Grignard reactions but may reduce stereochemical control.

- pH: Biocatalysis requires neutral to slightly acidic conditions (pH 6–7) for enzyme stability.

- Solvent polarity: Polar aprotic solvents (e.g., THF) favor nucleophilic additions, while alcohols stabilize intermediates.

Q. Reference :

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of 1-(4-(Ethylthio)phenyl)ethanol?

Methodological Answer :

- NMR :

- ¹H NMR : A triplet for the -CH₂- group in the ethylthio moiety (δ 2.5–3.0 ppm), a singlet for the hydroxyl proton (δ 1.5–2.0 ppm, exchangeable), and aromatic protons (δ 7.0–7.5 ppm).

- ¹³C NMR : Signals for the quaternary carbon bearing the hydroxyl group (~70 ppm) and the ethylthio sulfur-linked carbon (~35 ppm).

- IR : Stretching frequencies for -OH (3200–3600 cm⁻¹) and C-S (600–700 cm⁻¹).

- MS : Molecular ion peak at m/z 182 (C₁₀H₁₄OS), with fragmentation patterns indicating loss of -OH (Δ m/z 17) or ethylthio groups.

Q. Purity Analysis :

- HPLC with chiral columns to resolve enantiomers (critical for biocatalytic products).

- Melting point or DSC for crystalline derivatives (e.g., acetate esters).

Q. Reference :

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of (R)- and (S)-1-(4-(Ethylthio)phenyl)ethanol?

Methodological Answer :

- Chiral Catalysts : Use of Ir or Ru complexes with N-heterocyclic carbenes for asymmetric hydrogenation of ketones (). For example, Ir(cod)(NHC)Cl achieves >90% ee in similar systems.

- Biocatalysis :

- Daucus carota cells reduce prochiral ketones to (S)-alcohols ().

- Engineered ketoreductases (e.g., KRED-101) with directed evolution optimize enantioselectivity.

- Chiral Auxiliaries : Derivatization with menthol or binaphthol followed by diastereomeric resolution.

Q. Data Contradictions :

- Biocatalytic yields may vary with substrate solubility (e.g., MTBE vs. aqueous buffers).

- Conflicting reports on enzyme inhibition by thioether groups require empirical screening.

Q. Reference :

Q. How do computational models predict the solvent-dependent reactivity of 1-(4-(Ethylthio)phenyl)ethanol?

Methodological Answer :

- DFT Calculations :

- Solvation free energy (ΔG_solv) in polar (water) vs. nonpolar (hexane) solvents predicts solubility trends (e.g., logP ≈ 2.5).

- Transition-state modeling for nucleophilic substitutions at the thioether group (e.g., oxidation to sulfoxide).

- MD Simulations :

- Hydrogen-bonding networks in ethanol/water mixtures stabilize intermediates during reduction.

Q. Case Study :

- QM/MM studies on analogous alcohols show 10–15% lower activation energy in DMF vs. THF for Grignard additions.

Q. How can researchers resolve contradictions in reported bioactivity data for thioether-containing alcohols?

Methodological Answer :

- Standardized Assays :

- Use MIC (Minimum Inhibitory Concentration) protocols against Pseudomonas aeruginosa () with controls for solvent toxicity (e.g., DMSO <1%).

- Compare IC₅₀ values across studies using identical cell lines (e.g., HepG2 for cytotoxicity).

- Structure-Activity Relationships (SAR) :

- Replace the ethylthio group with methylthio or sulfone to isolate electronic vs. steric effects.

- Meta-analysis of logD and pKa data to correlate lipophilicity with membrane permeability.

Q. Example :

- Discrepancies in antioxidant activity (e.g., DPPH vs. ORAC assays) highlight method-dependent radical scavenging mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。